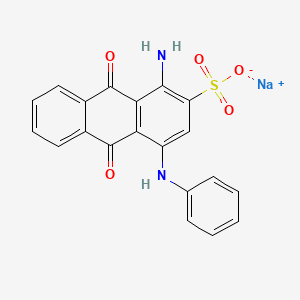

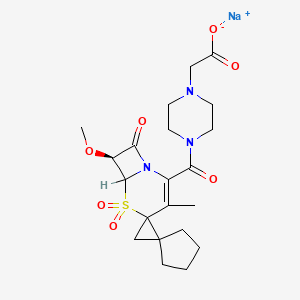

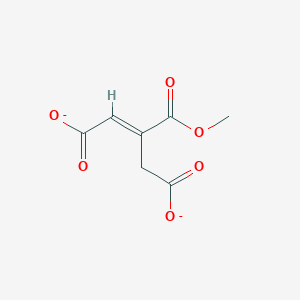

![molecular formula C5H4N4 B1260295 Pyrazolo[1,5-a][1,3,5]triazine CAS No. 274-72-6](/img/structure/B1260295.png)

Pyrazolo[1,5-a][1,3,5]triazine

説明

Pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential use in various therapeutic applications, including cancer, inflammation, and neurodegenerative disorders.

科学的研究の応用

Anticancer Activity

Pyrazolo[1,5-a][1,3,5]triazines have shown promising applications in the field of cancer research. A study by Velihina et al. (2021) demonstrated that 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines exhibit anticancer activity against various cancer types. The study highlighted the role of phenyl substituents in these compounds, suggesting that they enhance anticancer activity through π-stacking interactions with protein molecules (Velihina et al., 2021). Additionally, Popowycz et al. (2009) synthesized pyrazolo[1,5-a]-1,3,5-triazine derivatives that showed specific antiproliferative activity in colorectal cancer cell lines, acting as potent tubulin inhibitors (Popowycz et al., 2009).

Inhibition of Photosynthetic Electron Transport

Pyrazolo[1,5-a][1,3,5]triazine derivatives have also been explored as potential inhibitors of the photosynthetic electron transport chain. Vicentini et al. (2004) synthesized pyrazole derivatives, including pyrazolo[1,5-a][1,3,5]triazine-2,4-dione, which exhibited inhibitory properties on photosynthetic oxygen evolution, suggesting their potential as herbicides (Vicentini et al., 2004).

Phosphodiesterase Type 4 Inhibitors

In the field of enzyme inhibition, Raboisson et al. (2003) discovered that certain pyrazolo[1,5-a]-1,3,5-triazine derivatives are potent inhibitors of phosphodiesterase type 4. These compounds were identified as a new class of inhibitors with high isoenzyme selectivity (Raboisson et al., 2003).

Antimicrobial Activity

Pyrazolo[1,5-a][1,3,5]triazine compounds have also demonstrated antimicrobial properties. A study by Abdallah et al. (2021) synthesized a series of these compounds and evaluated them as antimicrobial agents. They found that some compounds showed potent activity against bacterial and fungal strains and potentially inhibit RNA synthesis (Abdallah et al., 2021).

特性

IUPAC Name |

pyrazolo[1,5-a][1,3,5]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-8-9-4-6-3-7-5(1)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXWUYWPUDKPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CN=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620602 | |

| Record name | Pyrazolo[1,5-a][1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a][1,3,5]triazine | |

CAS RN |

274-72-6 | |

| Record name | Pyrazolo[1,5-a][1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a][1,3,5]triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Pyrazolo[1,5-a][1,3,5]triazines have been shown to interact with a variety of biological targets, including:

- Xanthine oxidase: Some pyrazolo[1,5-a][1,3,5]triazine derivatives act as tight-binding inhibitors of xanthine oxidase by binding to the enzyme's xanthine binding site. This inhibition reduces the production of reactive oxygen species, which can lead to therapeutic effects in conditions like reperfusion pulmonary edema and hypoxic liver injury [ [], [] ].

- Corticotropin-releasing factor receptor-1 (CRF1): Specific pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit potent and selective antagonism toward the CRF1 receptor, potentially offering anxiolytic and antidepressant effects with fewer motor side effects [ [], [] ].

- Cyclin-dependent kinases (CDKs): Pyrazolo[1,5-a][1,3,5]triazines have been explored as bioisosteres of the CDK inhibitor roscovitine, demonstrating promising anticancer activity through CDK inhibition and induction of cell death in tumor cell lines [ [], [] ].

- Thymidine phosphorylase: Certain derivatives exhibit inhibitory activity against thymidine phosphorylase, suggesting potential applications in cancer therapy [ [] ].

- Photosystem II: Several pyrazolo[1,5-a][1,3,5]triazine analogs display inhibitory activity against photosynthetic electron transport at the photosystem II level, leading to potential herbicidal effects comparable to commercially available products [ [], [] ].

- NMR spectroscopy (1H NMR, 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation [ [], [], [], [], [], [], [] ].

- Infrared (IR) spectroscopy: Reveals functional groups present based on their characteristic absorption frequencies [ [], [], [], [] ].

- Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation [ [], [], [], [] ].

ANone: Limited information is available on the general material compatibility and stability of pyrazolo[1,5-a][1,3,5]triazines as a class. These properties likely vary significantly depending on the specific substituents present on the scaffold. Studies focusing on individual derivatives often report on stability and compatibility within the context of their specific applications, such as:

- Stability in biological media: A study on pyrazolo[1,5-a][1,3,5]triazine C-nucleosides as deoxyadenosine analogs demonstrated their increased resistance to acid-catalyzed hydrolysis compared to deoxyadenosine, suggesting potential for enhanced stability in biological systems [ [] ].

- Temperature-dependent stability: Research on BOF-4272, a pyrazolo[1,5-a][1,3,5]triazine xanthine oxidase inhibitor, showed that its hepatic metabolism decreases at lower temperatures, suggesting a temperature-dependent metabolic pathway [ [] ].

ANone: There is currently no evidence in the provided research to suggest that pyrazolo[1,5-a][1,3,5]triazine itself possesses inherent catalytic properties. The research primarily focuses on their biological activities and potential therapeutic applications.

ANone: Computational chemistry plays a crucial role in understanding and optimizing the properties of pyrazolo[1,5-a][1,3,5]triazines:

- Molecular docking: This technique predicts the binding affinity and interactions of pyrazolo[1,5-a][1,3,5]triazine derivatives with target proteins, like RNA polymerase, helping elucidate their potential mechanisms of action [ [] ].

- Structure-activity relationship (SAR) studies: Computational tools aid in analyzing the impact of structural modifications on biological activity, enabling the design of more potent and selective compounds [ [], [], [], [] ].

ANone: Extensive SAR studies on pyrazolo[1,5-a][1,3,5]triazines have revealed valuable insights into the relationship between their structure and biological activity:

- Substitution at the 2-position: Introducing various substituents at the 2-position of the pyrazolo[1,5-a][1,3,5]triazine scaffold significantly influences its biological activity. For instance, a dichloromethyl group at this position contributes to the vasodilator activity of some derivatives [ [] ].

- Aryl and hetaryl substituents at the 4-position: Incorporating aryl and hetaryl groups at the 4-position impacts anticonvulsant activity, with specific substituents showing efficacy against electroshock-induced seizures [ [], [] ].

- Substitution at the 7- and 8-positions: Modifications at these positions influence interactions with targets like CDKs. For example, the presence of specific substituents at the 8-position contributes to the potent CDK inhibitory activity observed in pyrazolo[1,5-a][1,3,5]triazine analogs of roscovitine [ [] ].

ANone: While specific information regarding the stability and formulation of pyrazolo[1,5-a][1,3,5]triazines as a whole is limited, research highlights several points:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

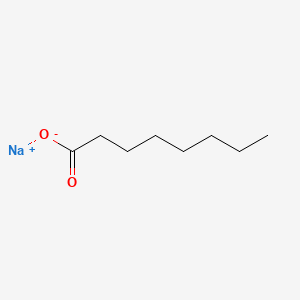

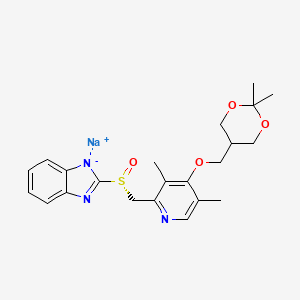

![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)